molecular formula C16H20 B15159041 6-tert-Butyl-2-(prop-1-en-2-yl)-1H-indene CAS No. 819871-62-0

6-tert-Butyl-2-(prop-1-en-2-yl)-1H-indene

Cat. No.: B15159041
CAS No.: 819871-62-0
M. Wt: 212.33 g/mol
InChI Key: MWCOCYXZQQZCFL-UHFFFAOYSA-N
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Description

6-tert-Butyl-2-(prop-1-en-2-yl)-1H-indene is a specialized, highly crowded indene derivative of significant interest in advanced materials research and organic methodology development. This compound is structurally characterized by the presence of a sterically demanding tert-butyl group and an isopropenyl substituent, which collectively influence its electronic properties and steric profile. Researchers value this scaffold for its potential as a key precursor or ligand in the synthesis of novel organometallic complexes and as a building block for functional organic materials. Its mechanism of action in applications such as catalysis or polymer chemistry is anticipated to stem from its ability to modulate spatial geometry and electron density at reactive sites. This product is intended for research investigations only and is not classified or approved for diagnostic, therapeutic, or personal use.

Properties

CAS No.

819871-62-0

Molecular Formula

C16H20

Molecular Weight

212.33 g/mol

IUPAC Name

6-tert-butyl-2-prop-1-en-2-yl-1H-indene

InChI

InChI=1S/C16H20/c1-11(2)13-8-12-6-7-15(16(3,4)5)10-14(12)9-13/h6-8,10H,1,9H2,2-5H3

InChI Key

MWCOCYXZQQZCFL-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC2=C(C1)C=C(C=C2)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-Butyl-2-(prop-1-en-2-yl)-1H-indene typically involves the alkylation of indene derivatives. One common method is the Friedel-Crafts alkylation, where indene is reacted with tert-butyl chloride and prop-1-en-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-tert-Butyl-2-(prop-1-en-2-yl)-1H-indene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

6-tert-Butyl-2-(prop-1-en-2-yl)-1H-indene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-tert-Butyl-2-(prop-1-en-2-yl)-1H-indene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo various chemical transformations that modulate its activity and effects. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical processes.

Comparison with Similar Compounds

Positional Isomers and Substitution Patterns

  • 3-(Prop-1-en-2-yl)-1H-indene (C₁₂H₁₂, MW: 156.22 g/mol):
    This positional isomer has the isopropenyl group at the 3-position instead of the 2-position. The altered substitution pattern affects electronic distribution and reactivity. For example, the 3-substituted derivative may exhibit different regioselectivity in electrophilic aromatic substitution reactions compared to the 2-substituted analog .

  • 6-(tert-Butyl)-2,3-dihydro-1H-inden-1-one (CAS 5037-62-7):
    This compound shares the tert-butyl group at the 6-position but replaces the isopropenyl group with a ketone at the 1-position. The saturated 2,3-dihydro structure reduces aromaticity, leading to lower thermal stability and distinct reactivity in redox reactions .

Functional Group Variations

  • 6-Chloro-2-methyl-1H-inden-1-one (CAS 196953-02-3):
    Substitution with a chlorine atom and a methyl group introduces electronegative and electron-donating effects, respectively. The ketone group at the 1-position enables nucleophilic addition reactions, unlike the isopropenyl group in the target compound, which is prone to radical or acid-catalyzed polymerization .

  • This contrasts with the hydrophobic tert-butyl and isopropenyl groups in the target compound, which favor non-polar applications .

Dimeric and Polycyclic Derivatives

  • Indene Dimers (e.g., 6-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene) :
    Dimerization of indene derivatives produces fused bicyclic structures with increased molecular weight (e.g., C₁₈H₁₆). These dimers exhibit enhanced thermal stability and are studied for applications in materials science. The tert-butyl group in the target compound may hinder dimerization due to steric effects .

  • Chrysene Formation from 1H-Indene Polymerization :
    Under catalytic conditions, 1H-indene derivatives can polymerize to form polycyclic aromatic hydrocarbons (PAHs) like chrysene. The tert-butyl group in the target compound likely reduces polymerization propensity by sterically blocking reactive sites .

Physicochemical and Reactivity Comparison

Compound Molecular Formula Key Substituents Key Properties/Reactivity Reference
6-tert-Butyl-2-(prop-1-en-2-yl)-1H-indene C₁₆H₂₀ 6-tert-butyl, 2-isopropenyl High steric bulk; moderate polarity; prone to radical reactions
3-(Prop-1-en-2-yl)-1H-indene C₁₂H₁₂ 3-isopropenyl Lower steric hindrance; higher electrophilic reactivity
6-(tert-Butyl)-2,3-dihydro-1H-inden-1-one C₁₃H₁₆O 6-tert-butyl, 1-ketone Reduced aromaticity; ketone-driven nucleophilic reactivity
6-Chloro-2-methyl-1H-inden-1-one C₁₀H₇ClO 6-chloro, 2-methyl, 1-ketone Electrophilic halogen; potential bioactivity

Biological Activity

6-tert-Butyl-2-(prop-1-en-2-yl)-1H-indene is a compound belonging to the indene family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a tert-butyl group and a prop-1-en-2-yl substituent attached to the indene core. This unique structure contributes to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its effects on apoptosis.

Anticancer Properties

Research indicates that compounds related to indenes can inhibit apoptosis inhibitors (IAPs), which are proteins that prevent programmed cell death. Specifically, studies have shown that certain indene derivatives can promote the degradation of IAPs like cIAP1 and cIAP2, thereby enhancing apoptosis in cancer cells. This mechanism is particularly relevant for treating various cancers, including breast cancer, colon cancer, and pancreatic cancer .

Table 1: Summary of Biological Activities

Activity TypeEffectReference
AnticancerInduces apoptosis
Enzyme InhibitionInhibits α-glucosidase
AntimicrobialActive against bacterial strains

The proposed mechanism involves binding to IAPs and promoting their degradation through ubiquitin-proteasome pathways. This action sensitizes cancer cells to apoptotic signals from external stimuli such as TNF-alpha and TRAIL .

Case Studies

Several studies have investigated the biological implications of indene derivatives:

  • Inhibition of Cancer Cell Growth : A study demonstrated that indene compounds could significantly reduce the viability of various cancer cell lines by inducing apoptosis through IAP degradation .
  • Diabetes Inhibition : Another investigation focused on the inhibitory effects of indene derivatives on α-glucosidase, an enzyme involved in carbohydrate metabolism. The results indicated that certain derivatives exhibited promising IC50 values compared to standard drugs like Acarbose .
  • Antimicrobial Activity : Indene derivatives have also shown antimicrobial properties against various bacterial strains, suggesting their potential use in treating infections .

Q & A

Q. What are the recommended methods for synthesizing and characterizing 6-tert-Butyl-2-(prop-1-en-2-yl)-1H-indene?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or transition-metal-catalyzed coupling to introduce the tert-butyl and prop-1-en-2-yl substituents. Characterization requires multi-spectral analysis:
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm regioselectivity and substituent positions. For example, the tert-butyl group shows a singlet at ~1.3 ppm in 1^1H NMR.
  • Liquid Chromatography-Mass Spectrometry (LCMS) : Validate molecular weight (calc. for C16_{16}H20_{20}: 212.3 g/mol) and purity .
  • X-ray Crystallography : For unambiguous structural confirmation, use SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen placement) .

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

  • Methodological Answer : Refinement via SHELXL includes:
  • Twinned Data Handling : Apply TWIN/BASF commands for non-merohedral twinning.
  • Hydrogen Atom Placement : Use HFIX constraints for tertiary carbons (e.g., tert-butyl group).
  • Validation Tools : Employ R1/wR2 convergence criteria and check ADPs for thermal motion anomalies. ORTEP-3 can visualize disorder models .

Advanced Research Questions

Q. How to resolve contradictions between experimental spectral data and computational predictions for substituent effects?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotameric equilibria) or solvent interactions. Mitigation strategies:
  • DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with crystallographic bond lengths/angles.
  • Variable-Temperature NMR : Identify conformational flexibility in prop-1-en-2-yl groups (e.g., coalescence temperatures).
  • Solvent-Dependent Studies : Re-run NMR in deuterated DMSO or toluene to assess hydrogen bonding or π-π interactions .

Q. What advanced analytical techniques are suitable for studying its reactivity in catalytic systems?

  • Methodological Answer : To monitor reaction intermediates or byproducts:
  • GC×GC–TOF-MS : Provides high-resolution separation of volatile derivatives (e.g., Diels-Alder adducts).
  • In Situ IR Spectroscopy : Track carbonyl or alkene stretching frequencies during catalysis.
  • EPR Spectroscopy : Detect radical intermediates if the indene core participates in electron-transfer processes .

Q. How can computational modeling predict its electronic properties for materials science applications?

  • Methodological Answer : Use quantum-chemical software (Gaussian, ORCA):
  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to estimate conductivity.
  • Nonlinear Optical (NLO) Properties : Compute hyperpolarizability (β) for optoelectronic potential.
  • Molecular Dynamics (MD) : Simulate packing efficiency in crystal lattices to correlate with XRD data .

Methodological Notes

  • Data Validation : Cross-reference crystallographic data (CCDC entries) with IUCr standards to avoid over-interpretation of weak reflections .
  • Contradiction Analysis : Apply iterative hypothesis testing (e.g., Bayesian inference) when spectral and computational results diverge .

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